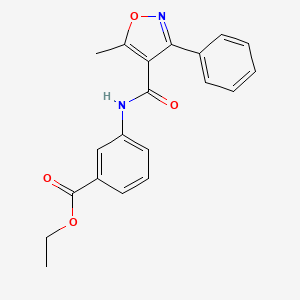

Ethyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate

Description

Properties

IUPAC Name |

ethyl 3-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-3-25-20(24)15-10-7-11-16(12-15)21-19(23)17-13(2)26-22-18(17)14-8-5-4-6-9-14/h4-12H,3H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOOTJDPAJSCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves multiple steps. One common method starts with the preparation of 3-phenylisoxazole-4-carboxylic acid, which is then esterified with ethanol to form ethyl 3-phenylisoxazole-4-carboxylate. This intermediate is further reacted with 5-methyl-1,2-oxazole-4-amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amido and ester functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and bromotrichloromethane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolone derivatives, while reduction can produce dihydrooxazole compounds.

Scientific Research Applications

Ethyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The amido and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate and Analogues

*Calculated based on molecular formula.

Substituent Impact :

- Phenyl vs. Halogenated Aryl : The 3-phenyl group in the target compound may enhance lipophilicity compared to halogenated analogs (e.g., 2-Cl-6-CF3-phenyl in ), which could increase membrane permeability but reduce metabolic stability.

- Ester Group : Ethyl esters (as in the target compound) generally hydrolyze faster than tert-butyl esters (), affecting drug release kinetics or polymer degradation .

Reactivity :

- The 1,2-oxazole ring is less reactive toward nucleophilic attack compared to 1,2,4-triazoles due to its aromatic stabilization. However, the amido group in the target compound may participate in hydrogen bonding, enhancing intermolecular interactions in crystal lattices or polymer matrices .

Physical and Chemical Properties

Table 2: Comparative Properties

*Predicted using computational tools.

Key Findings :

- The tert-butyl group in significantly increases hydrophobicity (LogP ~4.8) compared to the ethyl ester (LogP ~3.5), impacting bioavailability and material compatibility .

- Triazole derivatives () exhibit higher polarity due to the N-H group in the triazole ring, improving solubility in polar solvents.

Biological Activity

Ethyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a complex organic compound belonging to the oxazole derivatives family. This article explores its biological activities, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by an oxazole ring containing nitrogen and oxygen atoms, which contributes to its reactivity and biological properties. The compound's molecular formula is , and it includes an ethyl ester and an amido group that enhance its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Amidation : The introduction of the amido group is performed using amine reagents under controlled conditions.

- Purification : Final products are purified through recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Antimicrobial Properties

Preliminary studies indicate that derivatives of oxazoles, including this compound, exhibit significant antimicrobial activity. Research has shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strains Affected |

|---|---|---|

| Compound A | 0.0048 | E. coli |

| Compound B | 0.0195 | Bacillus mycoides |

| This compound | TBD | TBD |

The exact Minimum Inhibitory Concentration (MIC) values for this compound are yet to be determined but are expected to be comparable to those of related oxazole derivatives.

Anticancer Activity

Research indicates that oxazole derivatives can also exhibit anticancer properties. Studies have demonstrated that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of enzyme activity and interaction with cellular receptors.

Case Study:

A study published in a peer-reviewed journal evaluated the anticancer effects of several oxazole derivatives on breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations.

The biological activity of this compound is believed to involve its interaction with specific molecular targets:

- Enzyme Modulation : The compound may act as an inhibitor or activator of enzymes involved in critical biochemical pathways.

- Receptor Interaction : It may bind to receptors on cell membranes, influencing signal transduction pathways related to cell growth and survival.

Further detailed studies are required to elucidate the precise molecular mechanisms involved in its biological activities.

Applications

This compound holds potential applications in:

- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.

- Pharmaceutical Industry : In drug formulation targeting specific diseases.

Q & A

Q. What are the established synthetic protocols for Ethyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate, and how do reaction parameters like solvent choice and reflux time affect intermediate formation?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted benzaldehydes with triazole precursors under reflux conditions. For example, refluxing 4-amino-triazole derivatives with benzaldehyde in ethanol, catalyzed by glacial acetic acid, forms key intermediates . Solvent polarity (e.g., ethanol vs. toluene) influences reaction kinetics, while extended reflux times (4–6 hours) improve yields by ensuring complete intermediate cyclization. Post-reaction purification via flash chromatography (e.g., EtOAc/cyclohexane) isolates the target compound .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, confirming substituent positions (e.g., benzoate ester vs. oxazole rings) .

- Infrared (IR) Spectroscopy : Detects functional groups like amide C=O stretches (~1650 cm) and ester C-O bonds (~1250 cm) .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., hydrogen bonds between triazole N-H and ester O atoms) and dihedral angles between aromatic rings, validating spatial conformation .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectral data during structural elucidation?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism in triazole rings) or crystallographic packing forces. Strategies include:

- DFT Calculations : Compare computed NMR/IR spectra with experimental data to identify dominant tautomers or conformers .

- Variable-Temperature NMR : Probe temperature-dependent shifts caused by conformational flexibility .

- Crystallographic Refinement : Apply restraints to H-atom positions to resolve ambiguities in hydrogen-bonding networks .

Q. What methodologies are employed to enhance the compound's bioavailability while maintaining its pharmacological efficacy?

- Methodological Answer :

- Prodrug Design : Modify the ethyl ester moiety to improve hydrolytic stability in physiological conditions while retaining activity .

- Co-crystallization : Use co-formers (e.g., oxalic acid) to enhance solubility without altering the core structure .

- Lipid Nanoparticle Encapsulation : Optimize in vitro release profiles using dynamic light scattering (DLS) to monitor particle size and polydispersity .

Q. What computational or experimental approaches are used to correlate structural variations with biological activity trends in 1,2,4-oxadiazole/triazole derivatives?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict antimicrobial or anticancer activity .

- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) to establish structure-activity relationships (SARs) .

- Molecular Docking : Simulate binding interactions with protein active sites (e.g., kinase domains) to prioritize substituents for synthesis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies on similar triazole derivatives?

- Methodological Answer :

- Standardize Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or incubation times may skew results. Replicate experiments under controlled conditions (e.g., fixed IC measurement protocols) .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends obscured by small sample sizes .

Experimental Design Considerations

Q. What controls are essential when evaluating the compound’s cytotoxicity in cell-based assays?

- Methodological Answer :

- Vehicle Controls : Use DMSO/ethanol at concentrations matching treatment groups to rule out solvent effects .

- Positive Controls : Include known cytotoxins (e.g., doxorubicin) to validate assay sensitivity.

- Time-Course Experiments : Monitor cell viability at 24, 48, and 72 hours to distinguish acute vs. delayed toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.